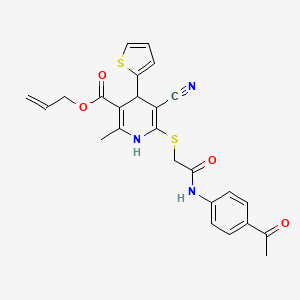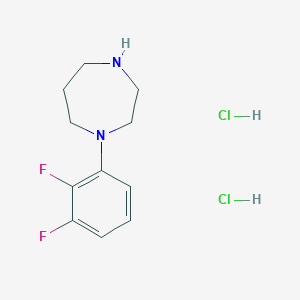
4-Nitrocyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrocyclohexanamine hydrochloride is a chemical compound belonging to the class of amines. It is characterized by a cyclohexane ring substituted with a nitro group at the fourth position and an amine group, forming a hydrochloride salt. This compound appears as a yellow crystalline powder and is utilized in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrocyclohexanamine hydrochloride can be achieved through several methods. One common approach involves the nitration of cyclohexanamine using nitrating agents such as nitric acid (HNO3) or sulfuric acid (H2SO4) combined with sodium nitrate (NaNO3). The resulting nitrocyclohexanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Decomposition: Upon heating, the compound may decompose, releasing volatile organic compounds and potentially toxic gases like nitrogen oxides (NOx).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired substitution product.
Decomposition: Elevated temperatures.
Major Products Formed:
Reduction: Cyclohexylamine.
Substitution: Depending on the nucleophile used, various substituted cyclohexanamine derivatives.
Decomposition: Nitrogen oxides (NOx) and other volatile organic compounds.
Aplicaciones Científicas De Investigación
4-Nitrocyclohexanamine hydrochloride is used in diverse scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and is used in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators.
Mecanismo De Acción
The mechanism of action of 4-Nitrocyclohexanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amine group can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Cyclohexylamine: A related compound with a cyclohexane ring and an amine group but lacking the nitro group.
Nitrocyclohexane: Contains a nitro group on the cyclohexane ring but lacks the amine group.
Cyclohexanone: A ketone derivative of cyclohexane, used in similar industrial applications.
Uniqueness: 4-Nitrocyclohexanamine hydrochloride is unique due to the presence of both a nitro group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
4-nitrocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h5-6H,1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYTDIIYFEYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2358225.png)
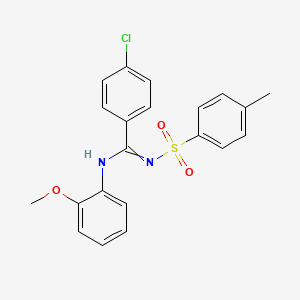
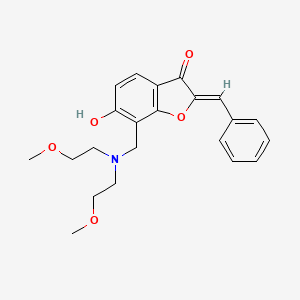
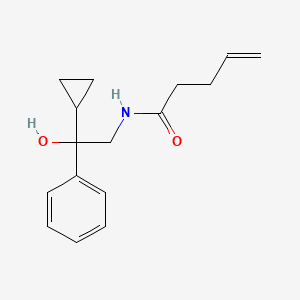
![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)


![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
